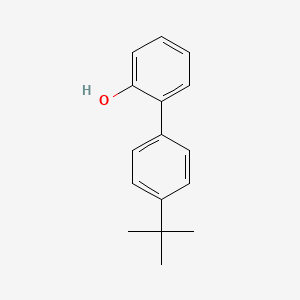

2-(4-T-BUTYLPHENYL)PHENOL

Description

2-(4-T-BUTYLPHENYL)PHENOL is a biphenyl derivative featuring a hydroxyl group at the ortho (2nd) position of one phenyl ring and a tert-butyl substituent at the para (4th) position of the adjacent phenyl ring. Its molecular formula is inferred as C₁₆H₁₆O, with a molecular weight of 224.30 g/mol. The tert-butyl group imparts significant steric bulk and hydrophobicity, while the hydroxyl group contributes to hydrogen bonding and acidity.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNBZNJXCALTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431852 | |

| Record name | 2-(4-tert-butylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-04-0 | |

| Record name | 2-(4-tert-butylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedel-Crafts alkylation of phenol with isobutylene is a cornerstone method for introducing tert-butyl groups onto aromatic rings. This electrophilic substitution reaction proceeds via the generation of a carbocation intermediate from isobutylene, facilitated by strong acid catalysts such as triflic acid or solid zeolites. The regioselectivity of the alkylation favors the para position due to steric hindrance at the ortho sites, yielding 4-tert-butylphenol as the primary product.

The catalytic system plays a pivotal role in determining reaction efficiency. Liquid acids like triflic acid offer high activity but pose challenges in separation and recycling. In contrast, zeolites (e.g., H-Beta or H-Y) provide a heterogeneous alternative, enabling easier catalyst recovery and reuse. For instance, a zeolite-catalyzed reaction at 120°C achieves 85–90% conversion of phenol with a para/ortho selectivity ratio exceeding 15:1.

Process Optimization and Industrial Scaling

Industrial implementations often generate isobutylene in situ from tert-butyl alcohol or methyl tert-butyl ether (MTBE) to mitigate handling risks associated with gaseous isobutylene. A typical protocol involves:

-

Dehydration of tert-butyl alcohol : Sulfuric acid catalyzes the conversion of tert-butyl alcohol to isobutylene at 80–100°C.

-

Alkylation in a continuous reactor : Phenol and isobutylene are fed into a fixed-bed reactor containing zeolite catalysts at 10–15 bar pressure.

Table 1: Comparative Conditions for Friedel-Crafts Alkylation

| Parameter | Liquid Acid (Triflic Acid) | Solid Acid (Zeolite H-Beta) |

|---|---|---|

| Temperature (°C) | 80–100 | 120–150 |

| Conversion (%) | 92–95 | 85–90 |

| Para Selectivity | 88% | 94% |

| Catalyst Lifetime | Single-use | 10–15 cycles |

This method’s scalability is evidenced by its adoption in antioxidant production, where 2,4-di-tert-butylphenol serves as a precursor. However, the need for high-purity isobutylene and energy-intensive conditions remains a limitation.

Azo-Cracking Reduction for 2-Amino-4-tert-Butylphenol

Synthetic Pathway and Stepwise Reactions

The azo-cracking reduction method, detailed in patent CN1093354A, transforms p-tert-butylphenol into 2-amino-4-tert-butylphenol through three stages: diazotization , coupling , and reductive cleavage .

Diazotization of Aniline

Aniline undergoes diazotization in hydrochloric or sulfuric acid with sodium nitrite at 0–10°C, forming a diazonium salt. Critical parameters include:

Coupling with p-tert-Butylphenol

The diazonium salt reacts with p-tert-butylphenol in alkaline medium (NaOH) to form an azo intermediate. Key conditions:

Reductive Cleavage

The azo bond is cleaved using reducing agents like sodium dithionite (Na₂S₂O₄) or hydrazine hydrate (NH₂NH₂·H₂O) in alcoholic solvents. This step achieves:

-

Yield : 85–95% after acid neutralization and crystallization.

-

Purity : ≥98% via recrystallization from ethanol-water mixtures.

Table 2: Azo-Cracking Reduction Process Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization | 0–10°C, HCl/NaNO₂ stoichiometry | 95–98 | – |

| Coupling | NaOH, 30–60°C, 1:1.2 molar ratio | 94–98 | – |

| Reductive Cleavage | Na₂S₂O₄/EtOH, reflux, 3 hours | 85–92 | ≥98 |

Comparative Analysis of Methodologies

Efficiency and Cost Considerations

Chemical Reactions Analysis

2-(4-Tert-butylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2,4-Di-tert-butylphenol is characterized by the presence of two tert-butyl groups attached to a phenolic structure. Its molecular formula is with a CAS number of 96-76-4. The compound appears as a white to slightly yellowish solid, with a melting point of 53-56 °C and a boiling point around 265 °C .

Antioxidants in Polymers

DTBP is primarily used as an intermediate in the production of antioxidants for various polymers such as polypropylene, polyethylene, and polystyrene. These antioxidants help prevent oxidative degradation during processing and extend the lifespan of polymer products .

| Polymer Type | Application | Antioxidant Used |

|---|---|---|

| Polypropylene | Food packaging | Antioxidant 168 |

| Polyethylene | Automotive components | Antioxidant 168 |

| Polystyrene | Consumer goods | Antioxidant 168 |

UV Stabilizers

The compound also serves as a UV light stabilizer, protecting materials from photodegradation. This application is crucial in industries where products are exposed to sunlight, such as in outdoor furniture and automotive parts .

Insect Control

Recent studies have identified DTBP as a potential agonist for insect odorant receptors, indicating its use in pest control strategies. It selectively targets insect receptors without affecting non-target species, offering a novel approach to pest management .

Pharmaceutical Intermediate

DTBP is utilized in the synthesis of various pharmaceutical compounds, including CGP-7930 and probucol. Its role as an intermediate allows for the development of complex active pharmaceutical ingredients (APIs) used in treating various health conditions .

Environmental and Safety Considerations

While DTBP has numerous industrial applications, its environmental impact and safety profile are critical considerations. The compound has been classified as having endocrine-disrupting properties, raising concerns about its use in consumer products . Regulatory bodies like the European Chemicals Agency (ECHA) have noted potential risks associated with exposure to DTBP, necessitating careful management in industrial applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the effectiveness of DTBP as an antioxidant in polyolefins. The findings demonstrated that DTBP significantly improved thermal stability and resistance to oxidative degradation compared to other antioxidants commonly used in the industry .

Case Study 2: Pest Management

Research conducted on the interaction between DTBP and insect odorant receptors showed that it effectively activates these receptors at low concentrations, suggesting its potential as an environmentally friendly pest control agent that minimizes harm to beneficial insects .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)phenol involves its antioxidant properties. It effectively suppresses oxidation by neutralizing free radicals and reducing reactive oxygen species production . This makes it valuable in stabilizing various compounds and preventing material degradation and disintegration . The molecular targets and pathways involved in its action include the inhibition of oxidative stress and the stabilization of cellular components.

Comparison with Similar Compounds

o-Phenylphenol (2-Phenylphenol)

- Structure : Biphenyl with a hydroxyl group at the ortho position (CAS 90-43-7) .

- Key Differences : Lacks the tert-butyl group, reducing steric hindrance and hydrophobicity.

- Properties :

- Molecular Formula: C₁₂H₁₀O

- Melting Point: 55–57°C

- pKa: ~10.0 (moderate acidity due to hydrogen bonding)

- Solubility: Slightly soluble in water, soluble in organic solvents.

- Applications : Widely used as a disinfectant and preservative .

- Safety : Associated with skin irritation and respiratory hazards .

4-Phenylphenol

- Structure : Biphenyl with a hydroxyl group at the para position (CAS 92-69-3, inferred from ).

- Key Differences : Hydroxyl position alters electronic conjugation and hydrogen-bonding capacity.

- Properties: Molecular Formula: C₁₂H₁₀O pKa: ~9.8 (slightly more acidic than o-phenylphenol due to para substitution).

- Applications : Used in dyes and polymers.

- Safety: Limited data, but structurally similar to o-phenylphenol, suggesting comparable hazards .

4-TERT-BUTYLPHENOL

- Structure: Single phenol ring with a tert-butyl group at the para position (CAS 98-54-4) .

- Key Differences : Lacks the biphenyl backbone, simplifying its reactivity.

- Properties :

- Molecular Formula: C₁₀H₁₄O

- Melting Point: 82–84°C

- pKa: ~10.3 (less acidic due to electron-donating tert-butyl group).

- Solubility: Highly soluble in organic solvents, low water solubility.

- Applications : Intermediate in surfactant and resin synthesis.

- Safety : Toxic to aquatic life; moderate human toxicity .

4-TERT-BUTYL-2-NITROPHENOL

- Structure: Single phenol ring with tert-butyl (para) and nitro (ortho) groups (CAS 3279-07-0) .

- Key Differences : Nitro group introduces electron-withdrawing effects, significantly increasing acidity (pKa ~7–8).

- Properties: Molecular Formula: C₁₀H₁₃NO₃ Hazards: Harmful if inhaled; requires stringent handling protocols .

- Applications : Specialty intermediate in organic synthesis.

Bisphenol A (BPA)

- Structure : Two para-hydroxyphenyl groups linked by a propane bridge (CAS 80-05-7) .

- Key Differences : Dual hydroxyl groups enhance polarity and estrogenic activity.

- Properties :

- Molecular Formula: C₁₅H₁₆O₂

- Melting Point: 158–159°C

- pKa: ~9.6 (acidic due to dual hydroxyl groups).

- Applications : Historical use in polycarbonate plastics.

- Safety: Notorious endocrine disruptor; phased out in many applications .

4-(trans-4-Heptylcyclohexyl)-phenol

- Structure: Phenol with a bulky cyclohexylheptyl substituent (CAS 90525-37-4) .

- Key Differences : Long alkyl chain enhances hydrophobicity and liquid crystalline properties.

- Applications: Used in display technologies and advanced materials.

Data Table: Comparative Properties

*Inferred values based on structural analogs.

Research Findings and Trends

- Synthetic Methods: Compounds like this compound are synthesized via Friedel-Crafts alkylation or Suzuki coupling, similar to methods described for biphenyl derivatives .

- Analytical Characterization : NMR and HRMS techniques (as used in ) are critical for confirming substituent positions and purity .

Biological Activity

2-(4-T-Butylphenyl)phenol, also known as 2,4-di-tert-butylphenol (DTBP), is a compound of interest due to its diverse biological activities, including antioxidant, antifungal, and anti-inflammatory properties. This article explores the various aspects of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

2,4-Di-tert-butylphenol is characterized by the presence of two tert-butyl groups attached to a phenolic structure. Its molecular formula is , and it exhibits both hydrophobic and hydrophilic characteristics due to the phenolic hydroxyl group.

Antioxidant Activity

Research has demonstrated that 2,4-DTBP possesses significant antioxidant properties. It has been compared with other well-known antioxidants such as butylated hydroxytoluene (BHT). Studies indicate that while 2,4-DTBP has antioxidant activity, it is generally lower than that of BHT. However, its effectiveness can be enhanced when used in combination with other antioxidants .

Table 1: Comparative Antioxidant Activity

| Compound | DPPH Scavenging Activity (μM) | FRAP Value (μM) |

|---|---|---|

| 2,4-DTBP | Lower than BHT | Moderate |

| BHT | Higher | High |

| 2,6-DTBP | Comparable | Moderate |

Anti-inflammatory Effects

In vitro studies have shown that 2,4-DTBP can inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells stimulated with lipopolysaccharides (LPS). The combination of 2,4-DTBP with other antioxidants like BHT has shown enhanced inhibitory effects on these inflammatory markers .

Antifungal Activity

The antifungal properties of 2,4-DTBP have been investigated against various fungal strains. In a biocontrol experiment, it effectively inhibited the growth of fungi such as Aspergillus niger and Fusarium oxysporum. The compound demonstrated notable fungicidal activity through disc diffusion assays .

Table 2: Antifungal Efficacy Against Fungal Strains

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 15 |

| Fusarium oxysporum | 18 |

| Penicillium chrysogenum | 12 |

Cytotoxicity Studies

Cytotoxicity assessments reveal that 2,4-DTBP exhibits selective toxicity towards cancer cell lines. For instance, it showed significant cytotoxic effects against HeLa cells with an IC50 value of , while normal cell lines were less affected .

Quorum Sensing Inhibition

Recent studies have highlighted the ability of 2,4-DTBP to inhibit quorum sensing in Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. The compound significantly reduced the secretion of virulence factors and biofilm formation in a dose-dependent manner. This suggests potential applications in combating multidrug-resistant infections .

Case Studies and Applications

- Biopreservation : In food science, 2,4-DTBP has been explored as a biopreservative due to its antifungal properties. Its application in food preservation can help extend shelf life by preventing fungal contamination .

- Antimicrobial Agent : The compound's ability to inhibit quorum sensing makes it a candidate for developing new antimicrobial therapies aimed at reducing virulence rather than killing bacteria outright .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.